molecular formula C7H6F2N2 B1364898 2,6-Difluoro-benzamidine CAS No. 762229-49-2

2,6-Difluoro-benzamidine

Cat. No.: B1364898
CAS No.: 762229-49-2
M. Wt: 156.13 g/mol
InChI Key: VCGXHAPBHZDDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-benzamidine is a chemical compound with the molecular formula C7H6F2N2 . It has a molecular weight of 156.13 and is a brownish-yellow solid . It is used in scientific research and has properties that make it valuable for various applications, such as drug discovery and organic synthesis.


Synthesis Analysis

2,6-Difluorobenzamide has been used as a starting material in the synthesis of 23 novel benzoylurea derivatives containing a pyrimidine moiety . The structures of these derivatives were characterized and confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H6F2N2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11) . This indicates that the molecule consists of a benzene ring with two fluorine atoms and an amidine group attached to it.


Physical and Chemical Properties Analysis

This compound is a brownish-yellow solid . It has a molecular weight of 156.13 . It is stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Pyridines and Pyrimidines : A study by Sosnovskikh et al. (2004) explored a one-pot synthesis method involving 2,6-Difluoro-benzamidine. This process led to the creation of 2,6-disubstituted 4-polyfluoroalkylpyrimidines, demonstrating the compound's role in synthesizing complex organic structures (Sosnovskikh et al., 2004).

  • Building Blocks in Chemistry : N-silylated benzamidines, including variants like this compound, are significant in main group and coordination chemistry. Edelmann (1994) discussed their applications as precursors for various inorganic heterocycles and chelate complexes in transition metals (Edelmann, 1994).

  • Preparation of Mononuclear Dihapto Benzamidinate Compounds : Research by Boere et al. (2005) indicated the use of a bulky benzamidine variant in the stoichiometric reaction with metal alkyls, forming mononuclear dihapto benzamidinate compounds. This highlights its utility in creating specific chemical structures (Boere et al., 2005).

Applications in Medical and Biological Research

  • PET Imaging Agent Synthesis : Wang et al. (2013) synthesized a compound using this compound as a precursor for a PET imaging agent. This agent could potentially be used for imaging B-Raf(V600E) in cancers, illustrating its role in diagnostic imaging (Wang et al., 2013).

  • Inhibitor in Radioimmunoassay : Ensinck et al. (1972) investigated benzamidine, including this compound, as a proteolytic inhibitor in the radioimmunoassay of glucagon in plasma. This application is crucial in specific diagnostic and research methodologies (Ensinck et al., 1972).

Miscellaneous Applications

  • Inhibitors of HIV-1 Reverse Transcriptase : Mai et al. (1999) described the use of 2,6-difluoro derivatives as potent inhibitors of HIV-1 reverse transcriptase, indicating a potential role in antiviral research and drug development (Mai et al., 1999).

  • Synthesis of Benzimidazoles : Hirano et al. (2009) reported a copper-catalyzed synthesis of 2-unsubstituted benzimidazoles using formamidines including this compound. This synthesis is significant in the field of organic chemistry (Hirano et al., 2009).

  • Development of Quinolines and Pyrimidines : A study by Mastalir et al. (2016) involved using benzamidine in the sustainable synthesis of quinolines and pyrimidines. This process is notable for its high atom efficiency and environmental friendliness (Mastalir et al., 2016).

Safety and Hazards

When handling 2,6-Difluoro-benzamidine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Properties

IUPAC Name

2,6-difluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGXHAPBHZDDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398987
Record name 2,6-Difluoro-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762229-49-2
Record name 2,6-Difluoro-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.